molecular formula C10H8Cl2O B8794801 4-(2,4-dichlorophenyl)but-3-en-2-one

4-(2,4-dichlorophenyl)but-3-en-2-one

Cat. No.: B8794801
M. Wt: 215.07 g/mol
InChI Key: SAEQHTBHPNKKRX-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)but-3-en-2-one (CAS RN 61888-78-6) is a chemical compound belonging to the important class of organic molecules known as chalcones, which are characterized by an α,β-unsaturated ketone system . This compound, with a molecular formula of C10H8Cl2O and a molecular weight of 215.07 g/mol, serves as a versatile building block in medicinal and synthetic chemistry . Chalcones like this one are widely recognized for their broad spectrum of biological activities and are frequently used as key intermediates in the synthesis of more complex heterocyclic systems . Researchers value this compound for its demonstrated potential in various biological applications. Chalcone derivatives have shown significant antiviral properties by selectively targeting viral enzymes such as lactate dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and topoisomerase-II . Furthermore, they exhibit promising antimicrobial and antifungal activities , with mechanisms that may involve inhibitory effects against DNA gyrase B and efflux pumps like NorA . The presence of the dichlorophenyl moiety is of particular interest, as the incorporation of chlorine atoms is known to enhance lipophilicity, which can improve membrane penetrability and overall bioactivity . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses. The buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Properties

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h2-6H,1H3

InChI Key

SAEQHTBHPNKKRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Enolate Formation : Acetone is deprotonated by a strong base (e.g., NaOH) to form an enolate ion.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde.

  • Protonation : The intermediate β-hydroxy ketone is protonated.

  • Dehydration : Elimination of water yields the α,β-unsaturated ketone.

Standard Procedure

  • Reagents :

    • 2,4-Dichlorobenzaldehyde (1 equiv)

    • Acetone (excess, 5–10 equiv)

    • Base: NaOH or KOH (10–20% aqueous solution)

    • Solvent: Ethanol/water mixture (1:1 v/v)

  • Conditions :

    • Temperature: 25–60°C

    • Time: 2–24 hours

    • Workup: Precipitation, filtration, recrystallization from ethanol.

  • Yield : 60–85%.

Optimized Variations

VariationConditionsYieldSource
Microwave Assistance 100°C, 20 min, K₂CO₃ catalyst88%
Phase-Transfer Catalysis TBAB, NaOH, toluene/water78%
Solvent-Free NaOH pellets, grinding, 40°C70%

Claisen-Schmidt Condensation

A subset of aldol condensation, the Claisen-Schmidt reaction , is specific to aromatic aldehydes and ketones. It is highly effective for synthesizing this compound due to the electron-withdrawing effect of chlorine substituents, which enhance the electrophilicity of the aldehyde.

Key Steps

  • Base Selection : Aqueous NaOH or KOH is preferred for enolate generation.

  • Stoichiometry : Excess acetone ensures minimal self-condensation of the aldehyde.

  • Dehydration : Often occurs spontaneously under reaction conditions.

Industrial-Scale Protocol (Patent CN103435453A)

  • Catalyst : Lewis acid (e.g., FeCl₃) + organic auxiliary (dibenzo[b,f]thiazepine-11-one).

  • Temperature : 80–100°C.

  • Purity : >96% after recrystallization.

Alternative Methods

Heck Coupling

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Aldol Condensation High yield, simple reagentsRequires excess acetone
Claisen-Schmidt Scalable, minimal by-productsLong reaction times
Heck Coupling RegioselectiveExpensive catalysts

Synthetic Challenges and Solutions

  • By-Product Formation : Self-condensation of 2,4-dichlorobenzaldehyde can be mitigated by using acetone in excess (5–10 equiv).

  • Purification : Recrystallization from ethanol or toluene removes unreacted aldehyde and dimeric by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-dichlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 2,4-dichlorobenzoic acid.

    Reduction: Formation of 1-(2,4-dichlorophenyl)butanol.

    Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Cell Biology: 2,4-Dichlorobenzylideneacetone is used in cell biology, specifically in cell culture studies .
  • Antitrypanosomiasis Activity: Dichloro-substituted aminochalcones, related compounds, have shown potential against Trypanosoma cruzi, the parasite causing Chagas disease . One study evaluated the in vitro antitrypanosomiasis activity of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, demonstrating its effectiveness against trypomastigote forms of the parasite .
  • Synthesis of Curcumin Analogs: Monocarbonyl curcumin analogs can be synthesized using 4-(4-chlorophenyl)-3-buten-2-one as a starting material, indicating its role as a chemical intermediate .
  • PLA2 Inhibition: 4-(2,4-Dichlorophenyl)but-3-en-2-one has been shown to inhibit Phospholipase A2 (PLA2) activity in Candida albicans . At a concentration of 10 µM, it inhibited 34% of PLA2 activity in intact Candida cells .

Case Studies and Research Findings

  • Antifungal Activity: A study on a 1,2,4-triazole-indole hybrid molecule utilized a compound (8g ) that showed significant in vitro activity against clinically important Candida species, including low-susceptible or resistant C. glabrata and C. krusei . The compound was more potent than fluconazole and at least as potent as voriconazole . In a systemic C. albicans infection model in mice, compound 8g demonstrated significant in vivo activity, with survival rates comparable to fluconazole .
    CompoundMIC (µg/mL) C. krusei ATCC6258MIC (µg/mL) C. parapsilosis ATCC22019MIC (µg/mL) C. parapsilosis ATCC90018
    8g 0.1250.0160.032
    FluconazoleHigherLowerLower
    VoriconazoleSimilarSimilarSimilar

In vivo studies further demonstrated the efficacy of compound 8g against systemic candidiasis in mice. Mice treated with 8g at 3 x 20 mg/kg showed significantly higher survival rates compared to the control group, and comparable survival rates to the fluconazole group (3 x 5 mg/kg) .

Potential Toxicity and Safety

Mechanism of Action

The mechanism by which 4-(2,4-dichlorophenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Table 1: Comparison of Halogen-Substituted But-3-en-2-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number Key Applications/Findings
4-(2,4-Dichlorophenyl)but-3-en-2-one 2,4-Cl₂ on phenyl C₁₀H₈Cl₂O 215.08 83–85 61888-78-6 Organic synthesis; antimicrobial studies
4-(3,4-Dichlorophenyl)but-3-en-2-one 3,4-Cl₂ on phenyl C₁₀H₈Cl₂O 215.08 N/A 74546-02-4 Research reagent; structural isomer
(E)-4-(3-Chlorophenyl)but-3-en-2-one 3-Cl on phenyl C₁₀H₉ClO 180.63 N/A 30626-02-9 Intermediate in pharmaceutical synthesis
4-(4-Nitrophenyl)but-3-en-2-one 4-NO₂ on phenyl C₁₀H₉NO₃ 191.18 N/A N/A Explosives research; nitration studies
4-Chloro-4-phenylbut-3-en-2-one Cl on enone chain C₁₀H₉ClO 180.63 N/A 91667-27-5 Fluorinated compound precursor
Key Observations:
  • Substituent Position Effects : The 2,4-dichloro substitution (target compound) enhances electron-withdrawing effects compared to 3,4-dichloro () or single-chloro () derivatives, influencing reactivity in nucleophilic additions.
  • Molecular Weight: Dichloro derivatives (215.08 g/mol) are heavier than mono-chloro or nitro analogues due to additional halogen atoms.
  • Thermal Stability: The target compound’s higher melting point (83–85°C) compared to non-crystalline analogues suggests stronger intermolecular forces from Cl substituents .

Functional Group Variations

Table 2: Enones with Non-Halogen Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Findings
(E)-4-[5-(Hydroxymethyl)furan-2-yl]but-3-en-2-one Furan ring with -CH₂OH C₉H₁₀O₃ 166.17 Isolated from Aconitum species; natural product with potential bioactivity
4-(2-Methoxyphenyl)but-3-en-2-one 2-OCH₃ on phenyl C₁₁H₁₂O₂ 176.21 Used in palladium-catalyzed deacetylation for pentafulvene synthesis
4-(3,4-Dimethoxyphenyl)but-3-en-2-one 3,4-(OCH₃)₂ on phenyl C₁₂H₁₄O₃ 206.24 Precursor for oxime derivatives in medicinal chemistry
Key Observations:
  • Polarity and Reactivity: Methoxy and hydroxymethyl groups increase polarity compared to halogenated enones, altering solubility and reaction pathways .
  • Biological Relevance: Natural enones (e.g., furan derivatives) exhibit bioactivity, suggesting halogenated analogues could be optimized for drug discovery .

Complex Derivatives and Hybrid Structures

  • Triazolone Derivatives: Compounds like 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-({(2SR,4RS)-2-[(1H-1,2,4-triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (): These demonstrate the integration of the dichlorophenyl-enone motif into antifungal agents (e.g., itraconazole analogues) .

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-dichlorophenyl)but-3-en-2-one, and how can reaction yields be improved?

Methodological Answer: A common approach involves Claisen-Schmidt condensation between 2,4-dichlorobenzaldehyde and acetone under acidic or basic catalysis. For example, ethanol with catalytic thionyl chloride (SOCl₂) can promote enone formation via dehydration . To optimize yields:

  • Use anhydrous conditions to minimize side reactions.
  • Monitor reaction progression via TLC or HPLC.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements may involve microwave-assisted synthesis or ionic liquid catalysts to enhance reaction kinetics.

Q. How can X-ray crystallography be applied to determine the molecular structure and conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., using dichloromethane/hexane mixtures).
  • Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement using SHELXL software for small-molecule structures, leveraging restraints for disordered atoms .
  • Validate geometry with CCDC databases to compare bond lengths/angles (e.g., C=O: ~1.22 Å; C=C: ~1.34 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

Methodological Answer: Combine NMR, FT-IR, and MS for comprehensive analysis:

  • ¹H NMR: Confirm α,β-unsaturated ketone protons (δ 6.5–7.5 ppm for aromatic; δ 6.1–6.3 ppm for vinyl protons).
  • FT-IR: Identify C=O stretch (~1680 cm⁻¹) and C=C stretch (~1600 cm⁻¹) .
  • HRMS: Verify molecular ion [M+H]⁺ (theoretical m/z: 243.01 for C₁₀H₇Cl₂O). Address contradictions (e.g., shifting NMR peaks) by checking solvent effects, temperature, or tautomerism.

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorophenyl group influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

Methodological Answer: The electron-withdrawing Cl substituents enhance electrophilicity of the α,β-unsaturated ketone:

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs). The LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack .
  • Experimental validation: React with cyclopentadiene (Diels-Alder) or thiols (Michael addition) under mild conditions. Monitor regioselectivity via NOESY or X-ray analysis .

Q. What strategies resolve contradictions in reported melting points or spectral data across studies?

Methodological Answer: Discrepancies may arise from polymorphism or impurities:

  • Perform DSC/TGA to identify polymorphic transitions (e.g., melting point ranges: 111–113°C vs. 105–108°C) .
  • Recrystallize from different solvents (e.g., acetone vs. ethyl acetate) and compare PXRD patterns.
  • Cross-validate purity via elemental analysis (C, H, Cl) and HPLC (≥98% purity threshold).

Q. How can computational modeling predict the compound’s stability under varying pH or thermal conditions?

Methodological Answer: Use molecular dynamics (MD) simulations and QSPR models:

  • Thermal stability: Calculate bond dissociation energies (BDEs) for C-Cl and C=O bonds using Gaussian09 .
  • pH stability: Simulate hydrolysis pathways (e.g., acid-catalyzed ketone hydration) at pH 2–12 via COSMO-RS solvation models.
  • Validate with accelerated stability studies (40°C/75% RH for 6 months) and LC-MS degradation profiling.

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